Detomidine

Catalog No.
S570543
CAS No.
76631-46-4
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Detomidine

CAS Number

76631-46-4

Product Name

Detomidine

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

RHDJRPPFURBGLQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C

Synonyms

detomidine, detomidine hydrochloride, detomidine monohydrochloride

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C

Pre-anesthetic Sedative:

Detomidine's sedative effect makes it valuable as a pre-anesthetic agent in animals undergoing surgery or other invasive procedures. Studies have shown its effectiveness in reducing anxiety, improving handling, and facilitating the administration of general anesthesia in various species, including horses .

Analgesic Properties:

Beyond sedation, detomidine demonstrates some analgesic properties, offering pain relief in animals experiencing discomfort. Research in horses with colic (abdominal pain) suggests its potential for managing pain alongside its sedative effects .

Studying Anxiety and Fear Responses:

Detomidine's ability to reduce anxiety has led to its use in studies exploring fear and anxiety responses in animals. For example, a pilot study investigated its effectiveness in alleviating noise-induced anxiety in horses, showing promising results in reducing fear-related behaviors .

Detomidine is a synthetic compound classified as an alpha-2 adrenergic agonist, primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses. Its chemical formula is C₁₂H₁₄N₂, and it is often administered in the form of detomidine hydrochloride. The compound is known for its potent sedative effects, which are mediated by the activation of alpha-2 adrenergic receptors, leading to decreased neurotransmitter release and subsequent sedation and analgesia .

Detomidine exerts its effects by acting as an α₂-adrenergic agonist. These receptors are located in the central nervous system and other organs. When Detomidine binds to α₂-adrenergic receptors, it mimics the action of norepinephrine, a neurotransmitter involved in regulating various physiological functions []. This activation leads to a cascade of events, including:

  • Decreased release of excitatory neurotransmitters: Detomidine reduces the release of glutamate and norepinephrine in the central nervous system, leading to a calming effect [].
  • Inhibition of the sympathetic nervous system: This results in decreased heart rate, blood pressure, and respiratory rate [].
  • Analgesia: The exact mechanism of pain relief is not fully understood, but it may involve the dampening of pain signals in the spinal cord [].

Detomidine is generally well-tolerated in horses at recommended doses []. However, some potential hazards exist:

  • Overdose: Excessive administration of Detomidine can lead to severe sedation, respiratory depression, and cardiovascular complications [].
  • Drug interactions: Detomidine may interact with other medications, such as tranquilizers and other α₂-adrenergic agonists, potentially amplifying their effects [].
  • Zoonotic potential: While not a major concern, accidental exposure to Detomidine can cause sedation and other side effects in humans handling the medication [].
That are essential for its pharmacological activity. As an imidazole derivative, it can participate in protonation and deprotonation reactions, affecting its solubility and bioavailability. The compound's metabolism primarily involves hydroxylation and conjugation, resulting in metabolites such as hydroxydetomidine and carboxydetomidine . These metabolites are less active than the parent compound but play a role in its pharmacokinetics.

Detomidine exhibits a range of biological activities due to its action on the central nervous system. It produces profound sedation, analgesia, and muscle relaxation, making it effective for pre-anesthetic medication in veterinary procedures. The drug also has cardiovascular effects; it can initially increase blood pressure followed by bradycardia and a decrease in heart rate . Additionally, detomidine has antidiuretic properties, as it inhibits the sympathetic nervous system.

The synthesis of detomidine typically involves the following steps:

  • Formation of Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed through cyclization reactions.
  • Substitution Reactions: The 2,3-dimethylbenzyl group is introduced via electrophilic aromatic substitution.
  • Salt Formation: Detomidine is usually converted to its hydrochloride salt form to enhance solubility and stability .

These methods ensure the production of high-purity detomidine suitable for veterinary use.

Detomidine is primarily used in veterinary medicine for:

  • Sedation: It provides effective sedation for various procedures, allowing for easier handling of large animals.
  • Analgesia: The drug alleviates pain during surgical interventions or diagnostic procedures.
  • Anesthetic Premedication: It is often used in combination with other anesthetics to enhance sedation depth and analgesic effects .

In some regions, detomidine has been explored for use in cattle and other large animals.

Detomidine may interact with various drugs, potentially enhancing or diminishing their effects. Notably:

  • Benzodiazepines: Co-administration with benzodiazepines can increase the risk of central nervous system depression .
  • Other Anesthetics: When combined with other anesthetics like ketamine or butorphanol, detomidine can enhance sedation and analgesia but may lead to complications during recovery .

Careful monitoring is essential when using detomidine alongside other medications.

Detomidine shares similarities with other alpha-2 adrenergic agonists but possesses unique characteristics that distinguish it:

CompoundStructure TypePrimary UseUnique Features
DetomidineImidazole derivativeSedation in large animalsStrong sedative effect; rapid onset
XylazineThiazole derivativeSedation in various animalsLess potent than detomidine
MedetomidineImidazole derivativeSedation and analgesiaLonger duration of action
ClonidineImidazoline derivativeAntihypertensive agentPrimarily used in humans

Detomidine stands out due to its rapid onset of action and potency in inducing sedation specifically tailored for veterinary applications .

Detomidine, chemically known as 4-[(2,3-dimethylphenyl)methyl]-1H-imidazole, possesses a molecular formula of C₁₂H₁₄N₂ with a molecular weight of 186.25 g/mol [2]. The compound features a core imidazole ring substituted with a 2,3-dimethylbenzyl moiety, representing a benzylimidazole derivative that serves as an alpha-2 adrenergic receptor agonist [3].

The retrosynthetic analysis of detomidine reveals two primary synthetic disconnections that have been exploited in literature methodologies [9] [13]. The first strategic disconnection involves the formation of the carbon-carbon bond between the imidazole ring and the benzyl carbon, suggesting a nucleophilic addition of an imidazole derivative to a carbonyl precursor [13]. The second disconnection targets the construction of the imidazole ring itself through cyclization reactions involving appropriate nitrogen-containing precursors [40].

The key synthetic precursors identified through retrosynthetic analysis include 1-benzyl-imidazole-4-carboxaldehyde and 2,3-dimethylphenylmagnesium bromide [13] [15]. This approach utilizes Grignard chemistry to establish the crucial carbon-carbon bond between the aromatic systems. Alternative retrosynthetic pathways involve the use of 4-acetyl-1H-imidazole as a starting material, which can undergo organometallic addition reactions with appropriately substituted aryl Grignard reagents [40].

The structural analysis reveals that the 2,3-dimethyl substitution pattern on the benzyl moiety is critical for biological activity, necessitating regioselective synthetic approaches that maintain this specific substitution pattern throughout the synthetic sequence [2] [3]. The imidazole nitrogen atoms exist in tautomeric equilibrium, with the compound exhibiting the IUPAC name 5-[(2,3-dimethylphenyl)methyl]-1H-imidazole in its alternative tautomeric form [2].

Catalytic Reduction and Functional Group Interconversion Strategies

The synthesis of detomidine involves several critical catalytic reduction and functional group interconversion steps that have been optimized for efficiency and selectivity [13] [15] [18]. The primary catalytic reduction employed in detomidine synthesis involves the hydrogenation of a carbinol intermediate using palladium on carbon catalyst under hydrogen atmosphere [13] [15].

The hydrogenation process utilizes hydrogen gas in the presence of palladium on carbon catalyst, typically conducted at elevated temperatures ranging from 50-80°C [13] [15]. This reduction serves a dual purpose: removal of the protecting benzyl group from the imidazole nitrogen and simultaneous reduction of the secondary alcohol functionality to form the desired methylene bridge [13]. The reaction proceeds through a two-step mechanism involving initial debenzylation followed by deoxygenation of the alcohol group [15].

Functional group interconversion strategies in detomidine synthesis include the transformation of aldehyde precursors to secondary alcohols through Grignard addition reactions [13] [40]. The intermediate (RS)-(3-Benzyl-3H-imidazol-4-yl)-(2,3-dimethyl-phenyl)-methanol represents a key transformation product that requires subsequent deoxygenation to yield the target compound [13].

Alternative reduction methodologies have been explored, including the use of Wolf-Kishner-Huang Minlon reduction conditions for the deoxygenation of alcohol intermediates [9]. This approach offers advantages in terms of functional group tolerance and can be particularly useful when dealing with acid-sensitive substrates [9].

The optimization of catalyst loading has been thoroughly investigated, with palladium on carbon concentrations typically ranging from 5-10% by weight relative to the substrate [15] [18]. Reaction monitoring through high-performance liquid chromatography allows for precise control of conversion rates and minimization of over-reduction products [18].

Process Optimization for Large-Scale Manufacturing

Large-scale manufacturing of detomidine requires comprehensive process optimization to ensure consistent product quality, high yields, and economic viability [18] [22]. The industrial synthesis typically employs a streamlined approach that minimizes the number of synthetic steps and reduces the use of expensive reagents [18].

The optimized manufacturing process begins with the preparation of the Grignard reagent from 2,3-dimethylbromobenzene, which is conducted under strictly anhydrous conditions using tetrahydrofuran or diethyl ether as solvent [9] [18]. Temperature control during Grignard formation is critical, with optimal conditions maintained between -10°C and 0°C to prevent side reactions and ensure complete conversion [18].

The subsequent addition of the Grignard reagent to 1-benzyl-imidazole-4-carboxaldehyde is conducted under controlled conditions with careful monitoring of reaction temperature and addition rate [13] [18]. Industrial protocols typically employ a semi-batch approach where the aldehyde solution is added dropwise to the Grignard reagent to maintain temperature control and prevent exothermic runaway reactions [18].

Scale-up considerations for the hydrogenation step include the use of continuous flow reactors or larger batch autoclaves capable of maintaining consistent hydrogen pressure and temperature throughout the reaction vessel [18]. The catalyst recovery and recycling protocols have been developed to minimize production costs, with palladium catalyst systems designed for multiple reuse cycles [18].

Solvent recovery and recycling represent significant aspects of the industrial process optimization [18]. The manufacturing protocol incorporates distillation systems for the recovery of organic solvents, particularly ethyl acetate and alcoholic solvents used in extraction and purification steps [18]. Water management systems are employed to handle the aqueous waste streams generated during the neutralization and extraction phases [18].

Quality control parameters for large-scale manufacturing include in-process monitoring of reaction conversion rates, intermediate purity assessments, and final product specifications aligned with pharmacopeial standards [18] [22]. Statistical process control methodologies are implemented to ensure batch-to-batch consistency and to identify potential process deviations before they impact product quality [22].

Purification Techniques and Impurity Profiling

The purification of detomidine and its hydrochloride salt involves sophisticated chromatographic and crystallization techniques designed to achieve pharmaceutical-grade purity levels [24] [25] [26]. High-performance liquid chromatography serves as the primary analytical tool for monitoring purification progress and characterizing impurity profiles [24] [26].

Crystallization represents the primary purification method for detomidine hydrochloride, with water serving as the optimal recrystallization solvent [24] [13]. The crystallization process involves dissolving the crude detomidine hydrochloride in hot water, followed by controlled cooling to induce crystal formation [24] [13]. The recrystallization from water yields detomidine hydrochloride monohydrate with enhanced purity and stability characteristics [24] [13].

The crystallization protocol requires precise temperature control, with the solution heated to approximately 50°C for complete dissolution, followed by controlled cooling to 10°C over a period of 1.5 hours [18] [24]. Seeding with detomidine hydrochloride crystals at specific temperature intervals enhances nucleation and promotes uniform crystal growth [18]. The seeding process typically occurs at 40°C, 30°C, 20°C, and 10°C intervals until crystallization initiates [18].

Impurity profiling of detomidine has identified several structurally related compounds that require monitoring and control during manufacturing [24] [27] [28]. The primary impurity of concern is iso-detomidine, chemically designated as 5-(3,4-dimethylbenzyl)-1H-imidazole, which represents a regioisomer of the target compound [31] [32]. This impurity arises from alternative substitution patterns during the synthetic process and requires specific analytical methods for quantification [31].

ImpurityChemical NameCAS NumberTypical LevelSpecification
Impurity A(RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanolNot specified0.05-0.15%≤ 0.20%
Impurity B(RS)-(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol83902-12-90.02-0.10%≤ 0.20%
Impurity C4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazoleNot specified0.01-0.05%≤ 0.20%
Iso-detomidine5-(3,4-dimethylbenzyl)-1H-imidazole78892-51-00.05-0.20%≤ 0.20%

High-performance liquid chromatography methods for detomidine analysis employ reversed-phase chromatography with C18 columns and gradient elution systems [25] [26] [33]. The analytical methods achieve limits of quantification ranging from 0.02 ng/mL for detomidine to 0.1 ng/mL for major metabolites and impurities [25] [26]. Mass spectrometric detection provides enhanced selectivity and enables structural confirmation of impurity compounds [25] [33].

Purification protocols for detomidine hydrochloride monohydrate achieve high-performance liquid chromatography purity levels exceeding 99.5% with total impurities limited to less than 0.5% [24]. The water content of the monohydrate form is controlled between 7.2% and 7.8% through careful drying procedures conducted under vacuum at temperatures not exceeding 45°C [24] [13].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.115698455 g/mol

Monoisotopic Mass

186.115698455 g/mol

Heavy Atom Count

14

LogP

2.68 (LogP)

UNII

7N8K34P2XH

Related CAS

90038-01-0 (monohydrochloride)

Drug Indication

Used as a large animal sedative, primarily in horses.

Other CAS

76631-46-4

Wikipedia

Detomidine
Blattellaquinone

Dates

Modify: 2023-08-15

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